molecular formula C6H12N2O3S B2892199 1-Methanesulfonylpyrrolidine-2-carboxamide CAS No. 1104853-51-1

1-Methanesulfonylpyrrolidine-2-carboxamide

Cat. No.: B2892199
CAS No.: 1104853-51-1
M. Wt: 192.23
InChI Key: LDCNCSITMAYQMC-UHFFFAOYSA-N
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Description

1-Methanesulfonylpyrrolidine-2-carboxamide is a pyrrolidine-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds within this structural class, particularly sulphonamide-functionalized pyrrolidine carboxamides, have been identified as promising pharmacophores with demonstrated biological activity. Recent scientific studies have shown that related sulphonamide pyrrolidine carboxamide derivatives exhibit potent antiplasmodial activity against Plasmodium falciparum , the primary parasite responsible for human malaria . These derivatives function through molecular docking and inhibition of key parasitic targets, such as P. falciparum N-myristoyltransferase (PfNMT), an enzyme essential for parasite survival and progression . Furthermore, this class of compounds has displayed notable antioxidant capabilities, scavenging free radicals at levels comparable to ascorbic acid, which is a valuable secondary mechanism in combating oxidative stress associated with diseases like malaria . As a versatile building block, this compound serves as a key intermediate for the synthesis of more complex molecules. Its structure, featuring both a methanesulfonyl group and a carboxamide moiety, makes it suitable for exploring structure-activity relationships in the development of new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can leverage this compound in hit-to-lead optimization campaigns, particularly in infectious disease and oxidative stress research.

Properties

IUPAC Name

1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S/c1-12(10,11)8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCNCSITMAYQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methanesulfonylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-Methanesulfonylpyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methanesulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Substituent at 1-Position Key Functional Groups Notable Properties
1-Methanesulfonylpyrrolidine-2-carboxamide Methanesulfonyl (SO₂CH₃) Carboxamide, sulfonyl High polarity, EWG effects
(S)-1-Allylpyrrolidine-2-carboxamide () Allyl (CH₂CHCH₂) Carboxamide, alkene Lower polarity, potential for π-π interactions
(S)-1-Acetylpyrrolidine-2-carboxamide () Acetyl (COCH₃) Carboxamide, carbonyl Moderate EWG effects, hydrolytic stability
N-Methylpyrrolidine-1-carbothioamide () Methyl, thiocarbonyl Thiocarboxamide Enhanced nucleophilicity at sulfur

Key Observations :

  • Thiocarboxamide derivatives (e.g., ) exhibit distinct reactivity due to sulfur’s polarizability, whereas carboxamides (as in the target compound) prioritize hydrogen-bonding interactions .

Comparison :

  • Sulfonylation reactions (hypothesized for the target compound) typically require anhydrous conditions and careful temperature control, similar to the thiocarboxamide synthesis in .

Biological Activity

1-Methanesulfonylpyrrolidine-2-carboxamide is a compound that has gained attention in various fields of biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, research findings, and potential implications in drug development.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a methanesulfonyl group and a carboxamide functional group. The structural formula can be represented as follows:

C6H11N2O3S\text{C}_6\text{H}_{11}\text{N}_2\text{O}_3\text{S}

Key Features

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC₆H₁₁N₂O₃S
CAS Number1104853-51-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thus modulating their function.
  • Receptor Interaction : It may act as an antagonist or agonist at various receptors, influencing signal transduction pathways.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This result indicates its potential use in treating infections caused by resistant strains.

Case Study 2: Anticancer Activity

In a cell line study involving breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of treatment. This suggests significant anticancer activity that warrants further investigation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityNotes
N-(1-benzothiophen-5-yl)-1-methanesulfonylpyrrolidine-2-carboxamideAntimicrobial, anticancerContains a benzothiophene moiety
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamideAntimicrobialFluorine substitution enhances activity

Q & A

Q. What membrane technologies improve separation efficiency post-synthesis?

  • Methodology : Nanofiltration membranes (MWCO 200–300 Da) separate unreacted sulfonyl chlorides. Track permeate flux and rejection rates using UV-Vis spectroscopy, with diafiltration cycles achieving >95% purity .

Data Management and Validation

  • Key Tools : Implement electronic lab notebooks (ELNs) for traceability and chemical software (e.g., Gaussian, COMSOL) for simulation-data alignment. Use SHA-256 encryption for raw spectral data to ensure integrity .

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